molecular formula C11H17NO4 B13613520 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate

Cat. No.: B13613520
M. Wt: 227.26 g/mol
InChI Key: HRAJMJVLIAUEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO4 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 3-methyleneazetidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate can be compared with other azetidine derivatives, such as:

    tert-Butyl 3-methyleneazetidine-1-carboxylate: Similar in structure but lacks the additional methylidene group.

    1-Boc-3-methyleneazetidine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl group.

    3-Methyleneazetidine-1-carboxylic Acid tert-Butyl Ester: Another related compound with slight structural variations

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 3-methylideneazetidine-1,2-dicarboxylate

InChI

InChI=1S/C11H17NO4/c1-7-6-12(8(7)9(13)15-5)10(14)16-11(2,3)4/h8H,1,6H2,2-5H3

InChI Key

HRAJMJVLIAUEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.